Trivertal

CAS No.: 27939-60-2

Cat. No.: VC3723792

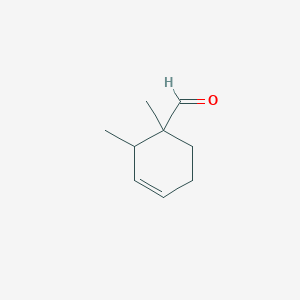

Molecular Formula: C9H14O

Molecular Weight: 138.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27939-60-2 |

|---|---|

| Molecular Formula | C9H14O |

| Molecular Weight | 138.21 g/mol |

| IUPAC Name | 1,2-dimethylcyclohex-3-ene-1-carbaldehyde |

| Standard InChI | InChI=1S/C9H14O/c1-8-5-3-4-6-9(8,2)7-10/h3,5,7-8H,4,6H2,1-2H3 |

| Standard InChI Key | CYGGTUUCLIFNIU-UHFFFAOYSA-N |

| SMILES | CC1C=CCCC1(C)C=O |

| Canonical SMILES | CC1C=CCCC1(C)C=O |

Introduction

Chemical Structure and Properties

Trivertal (C9H14O) is a cyclohexene derivative with a molecular weight of 138.21 g/mol. The compound's structure features a cyclohexene ring with two methyl substituents and an aldehyde functional group. The presence of two chiral centers creates four possible stereoisomers: two cis enantiomers and two trans enantiomers . In commercial production, the cis isomers predominate at approximately 95%, with the trans isomers making up the remaining 5%.

Physical and Chemical Characteristics

The compound's reactivity is primarily determined by the aldehyde functional group, which can undergo various transformations including oxidation, reduction, and nucleophilic addition reactions. The cyclohexene portion provides additional reactivity sites through the carbon-carbon double bond, allowing for diverse chemical modifications.

Synthesis and Production Methods

Trivertal is synthesized through specific chemical reactions involving various reagents under controlled conditions to ensure the desired isomeric composition. The commercial importance of this compound has led to the development of efficient production methods suitable for industrial-scale manufacturing.

Industrial Production

In industrial settings, environmentally friendly "green synthesis" methods are employed to minimize environmental impact while maximizing yield. These processes are designed to be economically viable for bulk production, as Trivertal is produced in large quantities for the fragrance and flavor industries .

Chemical Reactions and Transformations

Trivertal participates in numerous chemical reactions, primarily centered around the aldehyde functional group and the cyclohexene ring. These reactions are valuable both for direct applications of the compound and for its use as a precursor in synthesizing more complex molecules.

Oxidation

Trivertal can undergo oxidation to form carboxylic acids. Common oxidizing agents used for this transformation include potassium permanganate and chromium trioxide.

Reduction

The aldehyde group can be reduced to form the corresponding alcohol. This reaction typically employs reducing agents such as sodium borohydride and lithium aluminum hydride.

Nucleophilic Addition

The aldehyde functionality readily participates in nucleophilic addition reactions. A notable example is the reaction with primary amines to form imines, which serves as a key step in the synthesis of cyclic (alkyl)(amino)carbenes .

Synthetic Applications

One significant synthetic application of Trivertal is its use as a precursor for stable spirocyclic (alkyl)(amino)carbenes. This synthesis pathway demonstrates the compound's versatility in creating complex molecular structures with valuable properties for catalysis .

The synthetic route involves:

-

Formation of enamine (94% yield) through reaction with an amine

-

Treatment with LDA followed by addition of 3-chloro-2-methyl-1-propene (90% yield)

-

Hydroiminiumation reaction using HCl to form cyclic aldiminium salt (74% yield)

Applications in Fragrance Industry

Trivertal is predominantly used in the fragrance industry due to its distinctive aroma profile. In this sector, it is often referred to as "2,4-ivy carbaldehyde," highlighting its green, natural scent reminiscent of ivy and tomato leaves .

Aroma Profile and Uses

The compound contributes a herbaceous, green note with camphoraceous undertones to fragrance compositions. Its unique scent makes it valuable for creating natural, fresh accords in various perfumery applications. The stability of the compound also enhances its utility in commercial fragrance formulations.

Research Applications and Scientific Significance

Beyond its commercial use in fragrances, Trivertal has gained attention in scientific research for its utility in organic synthesis and potential biological activities.

Catalyst Development

Trivertal serves as a key precursor in the synthesis of stable cyclic (alkyl)(amino)carbenes (CAACs), which function as ligands for transition metal catalysts . These carbenes provide steric protection to metals, enhancing their catalytic performance in various reactions .

Gold Catalysis Applications

The carbenes derived from Trivertal have demonstrated particular utility in gold(I) catalyzed reactions. One significant application is the hydroamination of internal alkynes with secondary dialkyl amines, a challenging transformation with limited precedent . This reaction enables the expansion of one-pot three-component syntheses of 1,2-dihydroquinoline derivatives and related nitrogen-containing heterocycles .

Biological Activity

Recent research has begun exploring the biological properties of Trivertal, revealing potential applications beyond its traditional use in fragrances.

Antimicrobial Properties

Studies examining essential oils containing Trivertal have identified antimicrobial activity against several bacterial strains. The compound has shown effectiveness in inhibiting microbial growth at specific concentrations.

Antimicrobial Efficacy Data

| Microorganism | Minimum Inhibitory Concentration (MIC) (%) | Minimum Bactericidal Concentration (MBC) (%) |

|---|---|---|

| E. coli | 0.5 | 1.0 |

| S. aureus | 0.3 | 0.6 |

| C. albicans | 0.4 | 0.8 |

These findings suggest potential applications in antimicrobial formulations, though further research is needed to fully characterize the compound's efficacy and mechanism of action in this context.

Natural Occurrence

While Trivertal is primarily produced synthetically for commercial applications, it has been identified as a minor constituent in natural sources. Specifically, it has been detected in the essential oil of Murraya koenigii (curry leaf), where it contributes to the plant's characteristic aroma profile.

Structure-Activity Relationships

The relationship between Trivertal's structure and its various properties provides insights into its functionality and potential for further development.

Comparison with Related Compounds

Structurally related compounds include 2,4-dimethyl-3-cyclohexenecarboxylic acid and 2,4-dimethyl-3-cyclohexenol, which feature carboxylic acid and alcohol functional groups, respectively, instead of the aldehyde present in Trivertal. These compounds share the cyclohexene backbone but exhibit different reactivity patterns due to their distinct functional groups.

Trivertal stands out for its unique ability to stabilize carbenes in catalytic reactions, a property that makes it particularly valuable in transition-metal catalysis applications.

Future Research Directions

The diverse applications and properties of Trivertal suggest several promising avenues for future research:

Catalysis Development

Further exploration of Trivertal-derived carbenes in catalysis could lead to new synthetic methodologies. The demonstrated success in gold(I) catalyzed reactions suggests potential applications with other transition metals and in additional challenging transformations .

Medicinal Chemistry Applications

The ability to facilitate the synthesis of nitrogen-containing heterocycles positions Trivertal as a valuable tool in drug discovery. Additional research could focus on expanding the scope of accessible structures and investigating their biological activities .

Antimicrobial Development

The preliminary findings regarding antimicrobial properties warrant further investigation. Systematic studies could better characterize the compound's efficacy against various pathogens and elucidate its mechanism of action.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume